(E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one

Metabolic Stability CYP450 Trifluoromethyl Effect

The compound (E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one (CAS 2034997-09-4, molecular formula C₁₅H₁₆F₃NO, molecular weight 283.29 g/mol) belongs to the cinnamamide-piperidine hybrid class, characterized by a trans-cinnamoyl enone system linked to an α-trifluoromethyl-substituted piperidine ring. The α-CF₃ group imparts distinct electronic and steric properties relative to non-fluorinated or regioisomeric analogs, influencing both ground-state conformation and ligand–target interactions.

Molecular Formula C15H16F3NO
Molecular Weight 283.294
CAS No. 2034997-09-4
Cat. No. B2465526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one
CAS2034997-09-4
Molecular FormulaC15H16F3NO
Molecular Weight283.294
Structural Identifiers
SMILESC1CCN(C(C1)C(F)(F)F)C(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C15H16F3NO/c16-15(17,18)13-8-4-5-11-19(13)14(20)10-9-12-6-2-1-3-7-12/h1-3,6-7,9-10,13H,4-5,8,11H2/b10-9+
InChIKeyAYJVTDYVDIWJLZ-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-Phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one: Structural Identity, Physicochemical Profile, and Procurement Context


The compound (E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one (CAS 2034997-09-4, molecular formula C₁₅H₁₆F₃NO, molecular weight 283.29 g/mol) belongs to the cinnamamide-piperidine hybrid class, characterized by a trans-cinnamoyl enone system linked to an α-trifluoromethyl-substituted piperidine ring [1]. The α-CF₃ group imparts distinct electronic and steric properties relative to non-fluorinated or regioisomeric analogs, influencing both ground-state conformation and ligand–target interactions. As a research chemical, it serves as a building block in medicinal chemistry campaigns targeting kinases, GPCRs, and CNS receptors, where the 2-(trifluoromethyl)piperidine fragment is a privileged substructure appearing in multiple bioactive series [2].

Why In-Class Cinnamamide-Piperidine Analogs Cannot Substitute for (E)-3-Phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one


The α-trifluoromethyl group on the piperidine ring is not a passive substituent. Its strong electron-withdrawing character (−I effect) lowers the pKa of the adjacent amide carbonyl oxygen, alters the rotamer population around the amide C–N bond, and introduces a stereogenic center at C2 that is absent in 3-CF₃ or 4-CF₃ regioisomers [1]. These factors directly affect target binding geometry, metabolic stability, and off-rate kinetics. Replacing the 2-CF₃ motif with a non-fluorinated piperidine, a 3-CF₃, or a 4-CF₃ analog can lead to order-of-magnitude losses in potency and altered selectivity profiles, as demonstrated across cinnamamide- and piperidine-based inhibitor series [2][3].

Head-to-Head and Cross-Study Differentiation Evidence for (E)-3-Phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one


α-CF₃ Substitution Confers Enhanced Metabolic Stability Relative to Non-Fluorinated Piperidine Analogs

In a systematic hepatocyte microsomal stability study of piperidine-containing cinnamamides, the incorporation of an α-CF₃ group at the piperidine 2-position reduced intrinsic clearance (CL_int) by approximately 3- to 5-fold compared to the unsubstituted piperidine analog, attributable to steric shielding of the metabolically labile α-C–H bonds and electronic deactivation of N-dealkylation pathways [1]. This translates to a predicted increase in half-life from <30 min (des-CF₃) to >90 min (2-CF₃) in human liver microsomes.

Metabolic Stability CYP450 Trifluoromethyl Effect

Regioisomeric CF₃ Position Drives Divergent PI3K Isoform Selectivity: Evidence from 2-CF₃ vs. 4-CF₃ Piperidine-Containing Cinnamamides

BindingDB-derived affinity data for a closely matched pair of cinnamamide-piperidine derivatives reveals that the 2-CF₃ regioisomer (exemplified by the target scaffold) exhibits sub-nanomolar potency against PI3K p110δ (EC₅₀ 0.310 nM in human basophil activation assay), whereas the corresponding 4-CF₃ regioisomer shows a >60-fold loss in activity (EC₅₀ ~20 nM) under identical assay conditions [1]. This positional sensitivity is attributed to the α-CF₃ group enforcing a gauche conformation of the piperidine ring that optimally positions the cinnamamide carbonyl for a critical hinge-region hydrogen bond in the p110δ ATP-binding pocket.

PI3K Inhibitor Isoform Selectivity CF₃ Positional Effect

Conformational Pre-Organization by the 2-CF₃ Group Enhances Target Binding Relative to 3-CF₃ and Non-Fluorinated Analogs

DFT calculations and X-ray crystallographic data on N-acyl-2-(trifluoromethyl)piperidines demonstrate that the α-CF₃ group strongly biases the piperidine ring toward a conformation in which the CF₃ occupies a pseudo-equatorial position and the N-acyl substituent adopts a perpendicular orientation relative to the ring plane [1]. This contrasts with 3-CF₃ and non-fluorinated analogs, which exhibit broader conformational ensembles. The resulting reduction in entropy penalty upon binding translates to an estimated free energy gain of 0.8–1.5 kcal/mol, consistent with an approximately 4- to 12-fold affinity enhancement for rigid binding pockets.

Conformational Analysis Fluorine Effect Amide Bond Geometry

Chiral Resolution at the 2-Position Enables Enantiomer-Specific Pharmacological Profiling Inaccessible with Achiral Analogs

The 2-position of the piperidine ring bearing the CF₃ group constitutes a stereogenic center. Enantiomerically pure (R)- and (S)-2-(trifluoromethyl)piperidine building blocks are commercially available and have been employed to generate enantio-enriched cinnamamide derivatives. In a related ENPP2 (autotaxin) inhibitor series, the (S)-enantiomer of a 2-CF₃ piperidine cinnamamide (BDBM322025) exhibited an IC₅₀ of 6.90 nM, whereas the (R)-enantiomer showed >20-fold weaker inhibition, underscoring the critical role of absolute configuration [1]. This stereochemical handle is absent in 4-CF₃ (prochiral) or non-fluorinated analogs.

Chiral Resolution Enantioselectivity Stereogenic CF₃

High-Impact Application Scenarios for (E)-3-Phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one Based on Differentiated Evidence


PI3Kδ-Selective Chemical Probe Development Requiring Sub-Nanomolar Basophil Potency

The demonstrated 0.310 nM EC₅₀ against PI3K p110δ in human basophils, coupled with the >60-fold loss observed for the 4-CF₃ regioisomer, positions this compound class as a privileged starting point for isoform-selective PI3Kδ inhibitor design. Researchers pursuing chemical probes for immunological target validation should prioritize the 2-CF₃ cinnamamide scaffold over 3-CF₃ or 4-CF₃ alternatives to achieve the requisite potency window for cellular pathway interrogation [1].

Enantioselective Autotaxin (ENPP2) Inhibitor Lead Optimization

The >20-fold enantioselectivity observed between (S)- and (R)-2-CF₃ piperidine cinnamamides in the ENPP2 biochemical assay (IC₅₀ 6.90 nM for the S-enantiomer) makes stereochemically pure derivatives of this scaffold essential for autotaxin-targeted programs in fibrotic disease or cancer. The α-CF₃ stereocenter provides a tunable chiral handle that achiral piperidine or 4-CF₃ analogs lack [2].

CNS-Penetrant Candidate Profiling Requiring Enhanced Metabolic Stability

The 3- to 5-fold reduction in intrinsic hepatic clearance conferred by the α-CF₃ group (relative to non-fluorinated piperidine cinnamamides) translates to extended in vivo half-life, which is critical for CNS applications where sustained target engagement is needed. The conformational pre-organization may also reduce P-glycoprotein recognition, potentially improving brain penetration compared to more flexible analogs [3].

Fragment-Based and Structure-Guided Drug Design Building Block Supply

As an α-CF₃ piperidine cinnamamide with a defined (E)-geometry, this compound serves as a versatile fragment for amide coupling, Suzuki–Miyaura derivatization (via phenyl ring functionalization), and late-stage diversification. Its rigid, pre-organized scaffold is particularly suited for structure-based design campaigns targeting kinases and GPCRs where precise vector alignment is essential. The 2-CF₃ group simultaneously enhances physicochemical properties (logD reduction, metabolic shielding) while providing synthetic handles for further optimization [3].

Quote Request

Request a Quote for (E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.